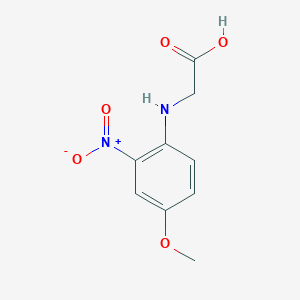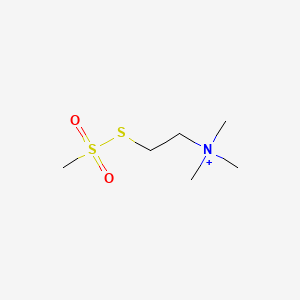
Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide
Vue d'ensemble
Description
Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide (TMSSEB) is an organosulfur compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis, and has been found to be effective for a variety of biochemical and physiological processes. Additionally, this paper will provide a list of potential future directions for its use.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- The utility of trimethylsilyl-based compounds in organic synthesis has been demonstrated through their role in regioselective reactions, such as the sulfamidation of trimethyl(vinyl)silane, leading to products like 2-trimethylsilyl-N-sulfonyl aziridines with high yield and regioselectivity under mild conditions (Astakhova et al., 2019). Similarly, S-mesitylsulfinimines have been used for the stereoselective synthesis of chiral amines and aziridines, showcasing the synthetic utility of sulfonyl and sulfanyl groups in accessing diverse chemical structures with excellent yields and stereoselectivities (Roe et al., 2011).
Analytical Chemistry and Detection
- In the context of detecting sulfonylurea herbicide residues, core-shell magnetic molecularly imprinted polymers have been developed, utilizing vinyl-modified Fe3O4@SiO2 nanoparticles. These polymers exhibit high affinity, recognition specificity, and efficient adsorption performance, demonstrating the potential for selective separation and enrichment of sulfonylurea herbicide residues (Miao et al., 2015).
Materials Science
- Azepanium ionic liquids have been synthesized from azepane, showing potential for use as green electrolytes due to their room temperature liquid state, which could mitigate disposal issues associated with diamine production byproducts (Belhocine et al., 2011). Additionally, mixtures of azepanium-based ionic liquids and propylene carbonate have been studied as high voltage electrolytes for supercapacitors, demonstrating operative voltages as high as 3.5 V while retaining low viscosities and high conductivities, suitable for electrochemical double layer capacitors (EDLCs) (Pohlmann et al., 2015).
Propriétés
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGHSYHERKHVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO2S2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276044 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide | |
CAS RN |
210167-37-6 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



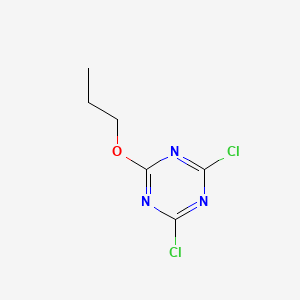



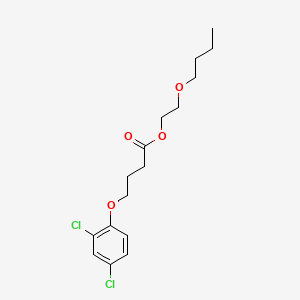


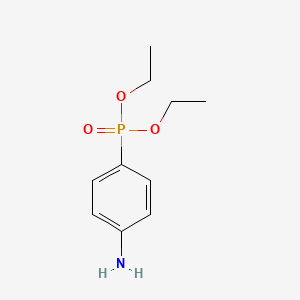
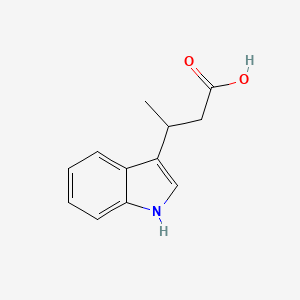
![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)



